molecular formula C10H8F2O3 B13087547 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid

Cat. No.: B13087547
M. Wt: 214.16 g/mol
InChI Key: BPWFAYXXESLQEL-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid is an organic compound that features a benzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves cyclization reactions. For example, ethyl 2-(2,4-dimethoxybenzoyl)acetate and 3-methoxy phenol can be reacted in dichloroethane (DCE) as a solvent at 70°C in the presence of iron(III) chloride (FeCl3) as a catalyst and 2,2′-bipyridine as an additive to yield benzofuran derivatives .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired derivative and its applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which can impart distinct chemical and biological properties compared to other benzofuran derivatives .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H8F2O3/c11-10(12,9(13)14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5H,3-4H2,(H,13,14)

InChI Key

BPWFAYXXESLQEL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(C(=O)O)(F)F

Origin of Product

United States

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